N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide
Description
This compound is a carbohydrazide derivative featuring an (E)-configured benzylidene moiety substituted with a 3-benzyloxy-4-methoxyphenyl group and a 2-methylfuran-3-carbohydrazide backbone. The benzyloxy and methoxy substituents on the phenyl ring enhance lipophilicity and electronic effects, which may influence biological activity and physicochemical properties.
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-15-18(10-11-26-15)21(24)23-22-13-17-8-9-19(25-2)20(12-17)27-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+ |
InChI Key |
ZIWGYWMEKHGETM-LPYMAVHISA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Industrial Production:: As of now, there is no documented industrial-scale production method for this compound. It remains primarily of interest to researchers and early discovery chemists.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) can be used.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Further experimental studies are needed to elucidate the exact outcomes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The precise mechanism by which N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide exerts its effects remains unknown. Researchers would need to investigate its molecular targets and pathways to unravel its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
Key Compounds :
- L1 (N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide) : Replaces the benzyloxy group with a hydroxyl group, reducing steric bulk and increasing polarity. Exhibits a lower melting point (183°C) compared to benzyloxy-containing analogs due to reduced molecular symmetry .
- N′-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide : Ethoxy substitution (vs. benzyloxy) decreases lipophilicity but enhances metabolic stability. IR data show similar C=O (1664 cm⁻¹) and C=N (1629 cm⁻¹) stretches, indicating conserved hydrazide backbone electronic properties .
- N′-{(E)-[4-(Benzyloxy)phenyl]methylidene}furan-2-carbohydrazide: Positional isomerism (4-benzyloxy vs.
Backbone Modifications
- Chalcone Derivatives (e.g., a17): (E)-1-(4-Methoxyphenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one (a17) shares the 3-benzyloxy-4-methoxyphenyl group but replaces the carbohydrazide with a propenone chain. This modification reduces hydrogen-bonding capacity, reflected in its higher melting point (115–118°C) compared to hydrazides .
Bioactivity Trends
- Antimicrobial Activity : (E)-N'-Benzylidene-benzohydrazide analogs (3a-o) exhibit MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Escherichia coli. The benzyloxy group in the target compound may enhance membrane penetration, though direct data are lacking .
- Antioxidant Efficacy : Chalcone derivatives with 3-benzyloxy-4-methoxyphenyl groups (e.g., a17) show potent radical scavenging (IC₅₀ = 12–18 µM in DPPH assays). The carbohydrazide backbone may introduce additional redox-active sites .
- Cytotoxicity : Compounds like (E)-N′-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide demonstrate IC₅₀ values of 1.5–3.2 µM against cancer cell lines, suggesting that triazole or benzofuran moieties enhance apoptosis induction compared to furan-based derivatives .
Physicochemical and Spectroscopic Data Comparison
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : Methoxy and benzyloxy substituents enhance radical scavenging and antimicrobial activities by stabilizing resonance structures .
- Steric Effects : Bulky substituents (e.g., benzyloxy) improve lipid bilayer interaction but may reduce solubility .
- Backbone Flexibility : Rigid carbohydrazides exhibit higher melting points and crystallinity compared to chalcones, impacting bioavailability .
Biological Activity
N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : CHNO
- Molecular Weight : 394.43 g/mol
- CAS Number : 306952-73-8
- Density : 1.2 ± 0.1 g/cm³
- LogP : 6.93
Synthesis
The synthesis of this compound typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-methylfuran-3-carbohydrazide under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, often with the aid of a catalyst to enhance yield.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of hydrazides have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 µg/mL to 100 µg/mL depending on the structure of the substituents .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies indicated that it can suppress cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC). The mechanism involves modulation of key signaling pathways related to cell cycle regulation and apoptosis. Specifically, it was observed that the compound downregulates proteins involved in the epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Mechanism Investigation :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
